molecular formula C7H16ClNO2S B554996 Ethyl L-methionate hydrochloride CAS No. 2899-36-7

Ethyl L-methionate hydrochloride

Cat. No.: B554996
CAS No.: 2899-36-7
M. Wt: 213.73 g/mol
InChI Key: KPWCQEUBJAIORR-RGMNGODLSA-N
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Description

L-Methionine ethyl ester hydrochloride (CAS: 2899-36-7) is a derivative of the essential amino acid L-methionine, where the carboxylic acid group is esterified with ethanol and the amino group is protonated as a hydrochloride salt. This modification enhances its solubility in organic solvents and reactivity in peptide synthesis and polymer chemistry. It is widely used as a building block in pharmaceutical intermediates, corrosion inhibitors, and zwitterionic polymers .

Key properties include:

  • Molecular formula: C₇H₁₆ClNO₂S
  • Molecular weight: 213.72 g/mol
  • Purity: Typically >98% (as per commercial specifications)
  • Applications: Synthesis of amino acid-based polymers for corrosion inhibition . Substrate for enzymatic peptide modification in food science . Intermediate in anticancer drug derivatives .

Properties

IUPAC Name

ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWCQEUBJAIORR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183183
Record name Ethyl L-methionate hydrochloride
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Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2899-36-7
Record name L-Methionine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl L-methionate hydrochloride
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Record name Ethyl L-methionate hydrochloride
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Record name Ethyl L-methionate hydrochloride
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Record name ETHYL L-METHIONATE HYDROCHLORIDE
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Preparation Methods

Direct Esterification Using Hydrogen Chloride Gas

The most common method for synthesizing L-methionine ethyl ester hydrochloride involves direct esterification of L-methionine with ethanol in the presence of hydrogen chloride (HCl) gas. This approach, detailed in patent literature, proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol reacts with the carboxyl group of L-methionine.

Procedure :

  • Reaction Setup : L-Methionine is suspended in anhydrous ethanol in a reaction vessel equipped with a gas inlet and cooling system.

  • HCl Saturation : Dry HCl gas is bubbled through the mixture at 0–5°C to maintain a controlled exothermic reaction.

  • Reflux : The mixture is heated under reflux at 60–70°C for 12–24 hours to complete esterification.

  • Crystallization : The reaction mixture is cooled, inducing crystallization of the hydrochloride salt.

  • Isolation : The crude product is isolated via suction filtration and washed with cold ethanol to remove unreacted starting materials.

Key Parameters :

  • Molar Ratio : A 1:5 molar ratio of L-methionine to ethanol ensures excess alcohol drives the reaction to completion.

  • HCl Concentration : Saturation with HCl gas provides both the acidic catalyst and the counterion for salt formation.

  • Yield : Typical yields range from 75% to 85%, depending on reaction duration and purity of reagents.

Alternative Chlorinating Agents

While HCl gas is standard, alternative chlorinating agents like thionyl chloride (SOCl₂) have been explored. SOCl₂ reacts with ethanol to generate ethyl chloride and HCl in situ, facilitating esterification. However, this method requires stringent moisture control and generates hazardous byproducts (e.g., SO₂), limiting its industrial adoption.

Purification and Isolation Techniques

Solvent Recrystallization

Post-synthesis purification is critical for removing residual solvents and byproducts. The crude product is dissolved in a minimum volume of hot ethanol (95% v/v) and filtered under reduced pressure to eliminate insoluble impurities. Slow cooling of the filtrate yields high-purity crystals, which are vacuum-dried at 50–65°C.

Reduced Pressure Distillation

For large-scale production, reduced pressure distillation is employed to recover excess ethanol and concentrate the product. Operating at 0.01–0.05 MPa and 30–40°C minimizes thermal degradation while reducing the solution volume to 1/6–1/10 of its original volume.

Industrial-Scale Production Considerations

Process Optimization

Industrial protocols emphasize cost efficiency and reproducibility:

  • Continuous HCl Delivery : Automated systems maintain consistent HCl saturation during esterification, improving reaction uniformity.

  • Ethanol Recycling : Distillation units recover ethanol for reuse, reducing material costs.

Quality Control

  • Purity Analysis : High-performance liquid chromatography (HPLC) verifies chemical purity (>99%), while Karl Fischer titration ensures low water content (<0.1%).

  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy validates the ester and hydrochloride functional groups.

Physicochemical Properties and Characterization

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO₂S
Molecular Weight213.73 g/mol
Melting Point138–142°C
SolubilitySoluble in water, ethanol

Spectroscopic Data

  • Infrared (IR) : Strong absorption at 1740 cm⁻¹ (C=O ester stretch) and 2500–3000 cm⁻¹ (N⁺H and HCl vibrations).

  • ¹H NMR (D₂O) : δ 1.25 (t, 3H, CH₂CH₃), δ 2.10 (s, 3H, SCH₃), δ 4.20 (q, 2H, OCH₂).

Applications and Research Advancements

Biochemical Applications

L-Methionine ethyl ester hydrochloride serves as a substrate in enzymatic polymerizations. For instance, papain catalyzes its polymerization into methionine-rich plasteins, enhancing the nutritional profile of soy protein isolates.

Corrosion Inhibition

Recent studies highlight its utility as a corrosion inhibitor for mild steel in acidic environments. The compound forms self-assembled monolayers on metal surfaces, reducing corrosion rates by 80–90% at 1–5 mM concentrations .

Chemical Reactions Analysis

L-Methionine ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound back to its parent amino acid, L-methionine. Reducing agents such as sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other functional groups. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biochemical Research

L-Methionine ethyl ester hydrochloride serves as a critical substrate in biochemical studies, particularly in the synthesis of peptides and proteins. Its role as an amino acid source facilitates various experimental setups, including:

  • Peptide Synthesis : This compound is utilized in the preparation of methionine-containing peptides, where it acts as a building block for synthesizing more complex structures. The methyl ester form enhances the stability and solubility of the peptides during synthesis .
  • Cell Viability Studies : Research has indicated that L-methionine ethyl ester hydrochloride can influence cell viability and differentiation. A study demonstrated its effects on osteogenic differentiation in induced mesenchymal stem cells (iMSCs), showcasing improved cell adhesion and proliferation at specific concentrations .

Pharmaceutical Applications

The pharmaceutical potential of L-methionine ethyl ester hydrochloride is notable due to its biological activities, including:

  • Antioxidant Properties : The compound exhibits significant antioxidant capabilities, which are beneficial in mitigating oxidative stress in cells. This property has been explored in various studies focusing on cellular health and longevity .
  • Therapeutic Use in Animal Nutrition : In veterinary medicine, L-methionine ethyl ester hydrochloride has been used to enhance the bioavailability of methionine in livestock diets. Research highlights that this compound can improve growth rates, liver function, and reproductive health in cattle by facilitating better absorption through the rumen wall .

Chemical Synthesis

L-Methionine ethyl ester hydrochloride is also instrumental in organic synthesis:

  • Potassium Channel Blocker Studies : The compound has shown potential as a potassium channel blocker, which may have implications for neurological studies and muscle contraction research. Understanding its mechanism can lead to advancements in treatments for conditions related to ion channel dysfunction.
  • Synthesis of Derivatives : It serves as a precursor for synthesizing various methionine derivatives that are valuable in both research and therapeutic contexts. The ability to modify its structure allows for a broad range of applications within medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the unique properties of L-methionine ethyl ester hydrochloride, it is beneficial to compare it with related compounds:

Compound NameStructure/PropertiesUnique Features
L-MethionineEssential amino acid involved in protein synthesisDirectly involved in metabolic processes
N-Acetyl-L-methionineAcetylated form; often used for stabilityEnhanced stability under physiological conditions
S-Adenosyl-L-methionineActive methyl donor; crucial for methylation reactionsKey role in cellular methylation processes
L-Methionine sulfoxideOxidized form; involved in redox reactionsPlays a role in oxidative stress responses

This table illustrates how L-methionine ethyl ester hydrochloride stands out due to its unique combination of properties as an ester and its specific biological activities, making it particularly valuable in both research and therapeutic contexts.

Case Study 1: Osteogenic Differentiation

A study focused on the effects of L-methionine ethyl ester hydrochloride on iMSCs demonstrated that at concentrations ranging from 1 mM to 10 mM, there was a marked improvement in cell adhesion and viability when compared to controls. The findings suggest potential applications in regenerative medicine and tissue engineering .

Case Study 2: Veterinary Applications

Research highlighted the effectiveness of administering L-methionine ethyl ester hydrochloride to cattle, resulting in improved weight gain and reproductive performance. This application underscores the compound's significance in animal nutrition and health management strategies .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : Ethyl esters generally exhibit lower reactivity in nucleophilic acyl substitution compared to methyl esters due to increased steric bulk .
  • Solubility : Ethyl esters are more lipophilic than methyl esters, influencing their use in hydrophobic polymer matrices .

Functional Analogues: Other Amino Acid Esters

Compound Molecular Formula Molecular Weight (g/mol) Purity (%) Applications References
Glycine ethyl ester hydrochloride C₄H₁₀ClNO₂ 139.58 >98 Hydroxyl radical footprinting in protein studies
L-Alanine ethyl ester hydrochloride C₅H₁₂ClNO₂ 153.61 >98 Pharma intermediates
L-Phenylalanine methyl ester hydrochloride C₁₀H₁₄ClNO₂ 223.68 98 Peptide synthesis

Key Observations :

  • Reactivity in Peptide Coupling : L-Methionine derivatives show higher nucleophilicity at the sulfur atom, enabling unique disulfide bond formation in polymers .
  • Biological Activity : Methionine-containing esters (e.g., compound 47 in ) demonstrate anticancer activity linked to sulfur’s redox properties, unlike alanine or glycine esters.

Key Observations :

  • Scalability : Ethyl ester hydrochlorides are synthesized in higher yields (e.g., 89% for methyl ester vs. 80% for ethyl ester) under similar conditions .
  • Versatility : Methionine esters are preferred in multicomponent reactions (e.g., Ugi) due to sulfur’s compatibility with diverse electrophiles .

Biological Activity

L-Methionine ethyl ester hydrochloride (L-MEEH) is a derivative of the essential amino acid L-methionine, known for its significant biological activities. This article delves into its mechanisms of action, pharmacodynamics, and therapeutic applications, supported by recent research findings and case studies.

Overview of L-Methionine Ethyl Ester Hydrochloride

L-Methionine ethyl ester hydrochloride is a sulfur-containing amino acid that plays a crucial role in various metabolic processes. It is a precursor to cysteine and glutathione, both of which are vital antioxidants in the body. The compound is often utilized in clinical settings for its protective effects against oxidative stress and as a dietary supplement.

  • Antioxidant Activity :
    • L-MEEH enhances the synthesis of glutathione, a powerful antioxidant that mitigates oxidative damage in cells. This mechanism is particularly beneficial in protecting neurons from oxidative stress associated with neurodegenerative diseases such as Parkinson's disease .
    • The compound has been shown to scavenge reactive oxygen species (ROS), thereby reducing cellular damage .
  • Hepatoprotective Effects :
    • L-MEEH exhibits protective properties against hepatotoxic agents like acetaminophen by replenishing glutathione levels, thus preventing liver damage .
    • Studies indicate that it may help regulate ammonia levels in the body, contributing to reduced bladder irritation and improved kidney function .
  • Role in Mitochondrial Function :
    • Research highlights L-MEEH's potential to maintain mitochondrial integrity and function, which is crucial for energy metabolism and cellular health .

Table 1: Summary of Biological Activities

ActivityDescription
AntioxidantScavenges ROS; enhances glutathione synthesis
HepatoprotectiveProtects liver from toxic substances; regulates ammonia levels
NeuroprotectiveMitigates oxidative stress in neuronal cells
Chelating AgentBinds heavy metals, reducing their toxicity

Case Studies and Research Findings

  • Neuroprotection in Parkinson's Disease :
    A study investigated the protective effects of L-MEEH on dopaminergic neurons exposed to 6-hydroxydopamine (6-OHDA). Results indicated that L-MEEH significantly improved cell viability compared to controls, attributed to its antioxidant properties .
  • Insecticidal Activity :
    Research on methionine derivatives demonstrated that L-MEEH exhibited insecticidal properties against pests like bean bugs. In controlled experiments, L-MEEH led to significant mortality rates among treated insects, suggesting potential agricultural applications .
  • Cell Viability and Osteogenic Differentiation :
    A recent study explored the effects of L-MEEH on induced mesenchymal stem cells (iMSCs). The results showed enhanced cell viability and osteogenic differentiation when exposed to oxidative stress conditions, indicating its role in promoting bone health .

Q & A

Q. What are the established synthesis protocols for L-methionine ethyl ester hydrochloride, and how can reaction yields be optimized?

L-Methionine ethyl ester hydrochloride is typically synthesized via esterification of L-methionine with ethanol in the presence of an acid catalyst. A common method involves refluxing L-methionine with ethanol and hydrochloric acid (HCl) under anhydrous conditions . For higher yields, azeotropic distillation using a Dean-Stark apparatus with toluene can remove water and shift the equilibrium toward ester formation . Catalysts like p-toluenesulfonic acid (p-TsOH) may also improve efficiency, as demonstrated in analogous methionine ester syntheses (e.g., L-methionine octyl ester, 81% yield) . Post-synthesis, bubbling HCl gas through the solution converts the free amine to the hydrochloride salt .

Q. How is L-methionine ethyl ester hydrochloride characterized to confirm purity and structural integrity?

Key characterization methods include:

  • Melting Point Analysis : Pure L-methionine ethyl ester hydrochloride has a reported melting point of ~151°C (methyl ester analog; ethyl ester may vary slightly) .
  • NMR Spectroscopy : Proton NMR (¹H-NMR) should show signals for the ethyl ester group (δ ~4.1–4.3 ppm, quartet) and methylthio side chain (δ ~2.1 ppm, singlet) .
  • HPLC : Purity ≥96% can be verified via reverse-phase HPLC using UV detection at 210–220 nm .
  • Elemental Analysis : Matches theoretical values for C, H, N, S, and Cl content (e.g., molecular formula C₇H₁�₆ClNO₂S, MW 233.78 g/mol) .

Q. What are the stability considerations for storing and handling L-methionine ethyl ester hydrochloride?

The compound is hygroscopic and should be stored in a desiccator at –20°C to prevent hydrolysis . Stability studies on analogous esters (e.g., methyl ester) indicate decomposition risks when exposed to oxidizers, moisture, or elevated temperatures . Use inert atmospheres (e.g., N₂) during sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for L-methionine ethyl ester hydrochloride derivatives?

Discrepancies in yields (e.g., 70–90% in similar esters) often arise from:

  • Reagent Ratios : Excess alcohol or HCl may drive esterification but complicate purification.
  • Catalyst Choice : p-TsOH vs. HCl gas affects reaction kinetics and byproduct formation .
  • Workup Protocols : Incomplete removal of water (via Dean-Stark) or inadequate salt precipitation steps can reduce yields . Systematic optimization using Design of Experiments (DoE) can identify critical parameters .

Q. What advanced applications does L-methionine ethyl ester hydrochloride have in peptide synthesis and drug development?

The compound serves as a protected methionine precursor in solid-phase peptide synthesis (SPPS). Its ethyl ester group facilitates coupling via carbodiimide chemistry (e.g., DCC/NHS), while the hydrochloride salt enhances solubility in polar solvents . In drug development, it is used to synthesize thrombin inhibitors (e.g., dabigatran derivatives), where ester hydrolysis in vivo releases the active drug .

Q. How do structural modifications (e.g., ester chain length) affect the physicochemical properties of methionine esters?

Increasing ester chain length (methyl → ethyl → octyl) enhances lipophilicity, impacting:

  • Solubility : Ethyl esters balance polar (HCl salt) and nonpolar (ethyl group) characteristics for diverse solvent compatibility .
  • Bioavailability : Longer chains (e.g., octyl) improve membrane permeability but may reduce metabolic stability .
  • Crystallinity : Methyl esters form crystalline powders, while ethyl analogs may exhibit lower melting points .

Q. What analytical challenges arise when quantifying L-methionine ethyl ester hydrochloride in complex biological matrices?

Challenges include:

  • Matrix Interference : Serum or tissue samples require extraction (e.g., SPE with C18 columns) to isolate the compound .
  • Detection Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for trace quantification (LOQ ~1 ng/mL) .
  • Degradation Artifacts : Hydrolysis products (e.g., free methionine) must be accounted for via stability-indicating methods .

Methodological Guidelines

  • Synthesis Optimization : Use azeotropic distillation and catalytic p-TsOH for yields >80% .
  • Purity Assurance : Combine melting point analysis, HPLC, and elemental testing .
  • Safety Protocols : Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation/contact .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl L-methionate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl L-methionate hydrochloride

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